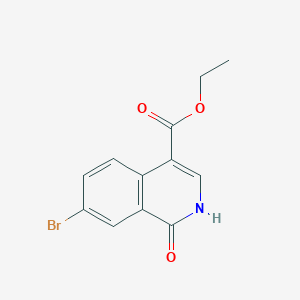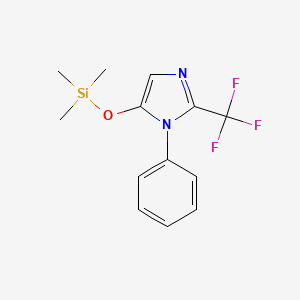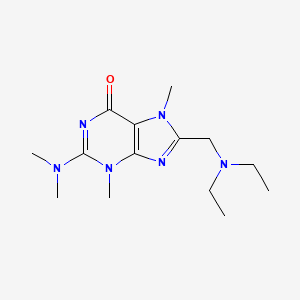
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a formyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst to form 4-(4-bromophenyl)-4-formylpiperidine. This intermediate is then reacted with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as methoxy or ethoxy derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The bromophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with an aniline group instead of a bromophenyl group.
Uniqueness
Tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate is unique due to the presence of the bromophenyl and formyl groups, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H22BrNO3 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
tert-butyl 4-(4-bromophenyl)-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO3/c1-16(2,3)22-15(21)19-10-8-17(12-20,9-11-19)13-4-6-14(18)7-5-13/h4-7,12H,8-11H2,1-3H3 |
Clé InChI |
RTYNABGBGLMWQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)








![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)
